Magnesium tellurate

Description

Structure

2D Structure

Properties

CAS No. |

15852-08-1 |

|---|---|

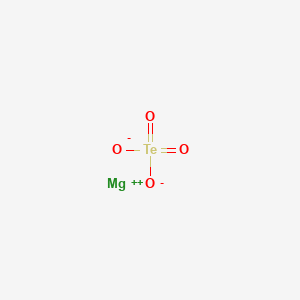

Molecular Formula |

MgO4Te |

Molecular Weight |

215.9 g/mol |

IUPAC Name |

magnesium;tellurate |

InChI |

InChI=1S/Mg.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |

InChI Key |

LGASAICTCFRDSN-UHFFFAOYSA-L |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Hydrothermal Synthesis

Hydrothermal methods involve reacting magnesium salts with tellurium-containing species in aqueous media under elevated temperature and pressure conditions. This technique allows for better control over crystal size and morphology.

- Procedure : Magnesium chloride or magnesium nitrate is dissolved in water, then mixed with telluric acid or sodium tellurate.

- Conditions : The mixture is sealed in an autoclave and heated at 150–250 °C for 12–48 hours.

- Result : Formation of well-crystallized this compound with controlled particle size.

- Advantages : Produces high purity, well-defined crystals; lower temperatures than solid-state methods.

- Limitations : Requires specialized equipment; longer reaction times.

Electrochemical Exfoliation and Synthesis (From Tellurium Precursors)

A novel approach described in recent patents involves electrochemical methods starting from tellurium metal and magnesium salts in solution to form this compound or related tellurium compounds.

- Procedure :

- A tellurium block is clamped with a copper electrode and immersed in a solution containing magnesium chloride.

- A platinum electrode serves as the anode.

- A direct current power supply applies a constant current mode at specific voltages and currents (e.g., 35–40 V, 3.5–4.5 A).

- Under these conditions, tellurium is electrochemically exfoliated and reacts with magnesium ions in solution.

- Post-processing : The resulting suspension is centrifuged multiple times, washed with deionized water, and dried under vacuum at temperatures around 60–85 °C.

- Advantages : Enables synthesis of few-layer two-dimensional tellurium compounds and potentially this compound.

- Limitations : Complex setup; requires precise control of electrochemical parameters.

Comparative Table of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Solid-State Reaction | MgO or Mg salts + Telluric acid | 500–800 °C, several hours | Simple, scalable | High temp, long time, possible impurities |

| Hydrothermal Synthesis | MgCl2 or Mg(NO3)2 + Telluric acid | 150–250 °C, 12–48 hours, autoclave | High purity, controlled morphology | Requires autoclave, longer time |

| Electrochemical Exfoliation | Te block + MgCl2 solution | 35–40 V, 3.5–4.5 A, room temp, multiple centrifugations | Produces few-layer materials, novel | Complex setup, precise control needed |

Detailed Research Findings and Notes

Solid-State Reaction : According to well-established solid-state chemistry principles and reports on related tellurate compounds, the reaction between magnesium oxide and telluric acid at elevated temperatures yields this compound with good crystallinity. The reaction must be carefully controlled to avoid decomposition or formation of secondary phases.

Hydrothermal Synthesis : This method is supported by analogous syntheses of lithium magnesium tellurates (e.g., Li4–2xMg1+xTeO6) where solid-state and hydrothermal routes yield polymorphs with distinct crystal structures. The hydrothermal method allows for the formation of well-defined layered structures, which is beneficial for applications requiring high purity and specific morphology.

Electrochemical Method : A recent patent details the electrochemical exfoliation of tellurium in the presence of magnesium chloride solution, leading to the formation of this compound or related tellurium compounds. The process involves controlled voltage and current to peel off tellurium layers, which then react with magnesium ions. The product is purified via centrifugation and vacuum drying. This method is innovative and may produce few-layer two-dimensional this compound materials with unique properties.

Physical Properties and Stability : Magnesium telluride (MgTe), a related compound, is known to be hygroscopic and unstable in humid conditions, decomposing to MgO and releasing hydrogen telluride gas. While this compound is more stable, synthesis conditions must avoid moisture contamination to preserve product integrity.

Summary and Recommendations

The preparation of this compound can be achieved by multiple methods, each with distinct advantages:

- For bulk, crystalline this compound, the solid-state reaction is the most traditional and straightforward approach.

- For controlled morphology and purity, especially for research-grade materials, hydrothermal synthesis is preferred.

- For novel two-dimensional or nanoscale this compound materials, the electrochemical exfoliation method offers promising new pathways.

Researchers should select the method based on the desired product form, purity, and available equipment. Careful control of reaction parameters such as temperature, time, and atmosphere is essential for obtaining high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Magnesium tellurate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state tellurium compounds.

Substitution: this compound can participate in substitution reactions where the tellurate ion is replaced by other anions.

Common Reagents and Conditions

Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can oxidize this compound.

Reducing Agents: Reducing agents like hydrogen gas can reduce this compound.

Substitution Reactions: These reactions often occur in aqueous solutions with various anions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tellurium compounds, while reduction can produce elemental tellurium or lower oxidation state tellurium compounds.

Scientific Research Applications

Optoelectronic Applications

Magnesium tellurate is utilized in optoelectronic devices because of its favorable optical properties. Its wide bandgap allows it to be used in photodetectors, lasers, and other devices that require efficient light emission or detection.

- Photodetectors : this compound can be engineered to create high-performance photodetectors sensitive to a broad spectrum of light, including ultraviolet and visible ranges. The ability to tailor its properties through doping enhances its efficiency in detecting light pulses, making it suitable for applications in free electron lasers and synchrotron radiation sources .

- Lasers : The compound's optical characteristics enable its use in laser technology. Its ability to support various wavelengths makes it a candidate for solid-state laser systems, which are essential in telecommunications and material processing industries.

Material Science and Engineering

In material science, this compound is being investigated for its potential in creating advanced materials with specific properties.

- Glass Production : this compound-rich glasses are emerging as significant materials for optical and photonic applications. These glasses exhibit unique thermal and optical properties that make them suitable for fiber optics and other photonic devices .

- Thin Film Technology : The compound is also explored for thin film deposition processes. Sputtering targets made from this compound allow for the creation of thin films with controlled thickness and composition, which are critical in semiconductor manufacturing .

Environmental Applications

This compound has potential applications in environmental technologies, particularly in the context of renewable energy and pollution control.

- Photocatalysis : Research indicates that this compound can serve as a photocatalyst for environmental remediation processes. Its ability to absorb light and facilitate chemical reactions can be harnessed to break down pollutants in water and air .

- Energy Conversion : The compound's semiconductor properties make it a candidate for energy conversion technologies, such as solar cells. Its integration into photovoltaic systems could enhance the efficiency of converting solar energy into electrical energy.

Case Study 1: Photodetector Development

A recent study focused on developing a picosecond photodetector using this compound. The research highlighted the importance of tailoring the material's properties through doping techniques to achieve low leakage currents while maintaining high sensitivity to optical pulses. This advancement is significant for applications requiring precise timing measurements in particle physics experiments .

Case Study 2: Optical Glass Innovations

Another case study investigated the thermal and optical properties of this compound glasses. The findings suggested that these glasses could be optimized for specific applications in telecommunications, where high transmission rates are crucial. The study emphasized the link between glass structure and its performance characteristics, paving the way for future innovations in optical materials .

Mechanism of Action

The mechanism by which magnesium tellurate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it may interact with cellular components, influencing biochemical pathways. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Data Table: Comparative Properties of Selected Tellurates

| Compound | Structure | Magnetic Properties | Electrical Conductivity | Solubility (Water) | Applications |

|---|---|---|---|---|---|

| MgTeO₄ | TeO₆ octahedra | Diamagnetic | Insulator | Low | Ceramics, precursors |

| Cu₂.₇Ni₀.₃TeO₆ | Distorted cubic | Antiferromagnetic (Tₙ ~60 K) | Semiconductor (~10³ Ω·cm) | Insoluble | Electronics, sensors |

| Ni₃TeO₆ | Corundum-related | Antiferromagnetic (Tₙ ~52 K) | Insulator | Insoluble | Multiferroics |

| Cs₂TeO₄ | Layered | N/A | Insulator | High (1 M) | Solution-phase synthesis |

| MnTeO₃ | Pyramidal TeO₃ | Paramagnetic | Insulator | Insoluble | Glass manufacturing |

Biological Activity

Magnesium tellurate (MgTeO₄) is a compound that has garnered attention due to its potential biological activities and implications in various fields, including medicine and biochemistry. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and potential therapeutic applications.

This compound is an inorganic compound composed of magnesium ions and tellurate anions. The tellurate ion () is known for its complex interactions with biological systems, particularly through its redox properties. The structural characteristics of this compound influence its reactivity and biological interactions.

Mechanisms of Biological Activity

-

Redox Activity :

This compound can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS). These species can induce oxidative stress in cells, affecting various cellular processes, including apoptosis and inflammation . -

Enzyme Interaction :

Tellurium compounds, including this compound, are known to interact with thiol-containing enzymes. This interaction can inhibit critical enzymes such as glutathione reductase and thioredoxin reductase, leading to a compromised antioxidant defense system in cells . -

Neurotoxicity :

Some studies indicate that this compound may exhibit neurotoxic effects similar to other tellurium compounds by altering neuronal function and promoting cell death through oxidative mechanisms .

In Vitro Studies

- Cell Viability : Research has shown that this compound can affect cell viability in various cell lines. For instance, exposure to this compound resulted in decreased viability in neuronal cell cultures, suggesting potential neurotoxic effects .

- Oxidative Stress Induction : In vitro experiments demonstrated that this compound could induce oxidative stress, leading to increased levels of ROS and subsequent apoptosis in treated cells .

In Vivo Studies

- Animal Models : In vivo studies using animal models have indicated that administration of this compound can lead to significant alterations in metabolic processes. These changes include increased oxidative damage to tissues and alterations in antioxidant enzyme activities .

Case Studies

- Neuroprotective Effects : A study explored the neuroprotective potential of magnesium complexes against glutamate-induced toxicity. While not directly studying this compound, it highlighted the importance of magnesium ions in protecting neuronal cells from oxidative damage, suggesting a possible protective role for this compound under certain conditions .

- Toxicological Assessments : Various assessments have been conducted to evaluate the toxicological profiles of tellurium compounds. These studies emphasize the need for careful evaluation of exposure levels due to the potential for adverse effects on human health and environmental systems .

Data Table

Q & A

Q. What are the established synthesis methods for magnesium tellurate (MgTeO₄), and how do reaction conditions influence its crystallinity?

this compound is typically synthesized via solid-state reactions or hydrothermal methods. A common approach involves reacting telluric acid (H₆TeO₆) with magnesium oxide/hydroxide under controlled pH and temperature. Evidence from isostructural analogs (e.g., magnesium molybdate) suggests that annealing at 300–500°C yields crystalline MgTeO₄ with TeO₆ octahedra . Reaction pH critically affects speciation: alkaline conditions stabilize TeO₆ units, while acidic media may favor partial tetrahedral coordination .

Q. How can this compound’s crystal structure be experimentally validated?

X-ray diffraction (XRD) is the primary method, with MgTeO₄ confirmed as isostructural to MgMoO₄, featuring TeO₆ octahedra linked via Mg²⁺ ions . Pair distribution function (PDF) analysis and Raman spectroscopy further resolve local distortions. Contrast with tetrahedral tellurate species (e.g., K₂TeO₄) highlights the role of cation size and oxidation state in structural diversity .

Q. What analytical techniques are suitable for quantifying this compound in mixed-phase systems?

Polarography is effective for distinguishing tellurate (TeO₄²⁻) from tellurite (TeO₃²⁻), with reduction potentials at -1.66 V and -1.22 V (vs. SCE), respectively . Inductively coupled plasma mass spectrometry (ICP-MS) provides trace-level detection (<0.03% Te), while X-ray absorption near-edge structure (XANES) can differentiate Te oxidation states in complex matrices .

Advanced Research Questions

Q. How do microbial systems interact with this compound, and what experimental models elucidate its redox behavior?

Microorganisms reduce TeO₄²⁻ to elemental Te(0) via molybdopterin-dependent enzymes or cysteine-mediated pathways. In E. coli, sulfate transporters (e.g., CysPUWA) facilitate TeO₄²⁻ uptake, while anaerobic consortia show slower reduction kinetics for TeO₄²⁻ vs. TeO₃²⁻ due to higher electron demand (6 e⁻ vs. 4 e⁻ per Te atom) . Experimental models include batch reactors with methane-producing sludge or defined microbial cultures under controlled O₂ levels .

Q. What kinetic challenges arise in studying this compound’s reactivity in aqueous systems?

Tellurate speciation (e.g., H₄TeO₆²⁻ vs. H₃TeO₆³⁻) depends on pH and ionic strength, complicating reaction rate analysis. Pre-equilibrium studies using Ag(III)-tellurate systems reveal inverse relationships between [H₄TeO₆²⁻] and observed rate constants (kₒbₛ), suggesting associative mechanisms . Stopped-flow spectroscopy and isotopic labeling (e.g., ¹²⁵Te NMR) are recommended for resolving transient intermediates .

Q. How can computational methods predict this compound’s electronic properties for materials science applications?

Density functional theory (DFT) simulations of TeO₆ octahedra in MgTeO₄ reveal hybridization between Te 5p and O 2p orbitals, yielding a bandgap ~3.5 eV, suitable for optoelectronic applications. Comparative studies with selenates (e.g., MgSeO₄) highlight tellurium’s stronger spin-orbit coupling, which could enhance magnetoelectric responses in doped variants .

Q. What experimental strategies address contradictions in reported toxicity data for tellurate compounds?

Long-term murine studies show conflicting results: MgTeO₄ exposure at 2 ppm increased male lifespan but reduced female activity . Controlled dosing via drinking water vs. intraperitoneal injection introduces variability. Standardized protocols (e.g., OECD Guidelines 453) with multi-omics endpoints (metabolomics, microbiome analysis) are advised to resolve species-specific toxicity .

Methodological Guidance

3.1 Designing experiments to probe TeO₆ octahedra distortions in this compound:

- Use temperature-dependent XRD to track thermal expansion anomalies.

- Pair with EXAFS to quantify Te–O bond-length distributions .

- Compare with Raman spectra of pressure-quenched samples to isolate strain effects.

3.2 Resolving conflicting data on microbial tellurate reduction efficiency:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.